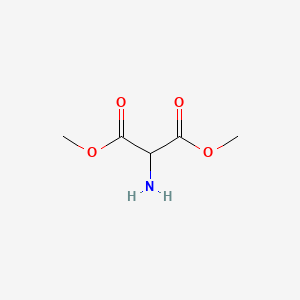
(2E)-3-(2,5-Dimethoxyphenyl)-1-(2-thienyl)-2-propen-1-one; 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(2,5-Dimethoxyphenyl)-1-(2-thienyl)-2-propen-1-one, commonly referred to as 2E-3-DMPT-1-2T, is a compound with a molecular formula of C12H12O3S. It is a colorless solid that is soluble in organic solvents, such as ethanol and methanol. This compound has been the subject of much scientific research due to its potential applications in a variety of fields, such as medicine, biochemistry, and pharmacology.
Scientific Research Applications
2E-3-DMPT-1-2T has been the subject of much scientific research due to its potential applications in a variety of fields. For example, it has been studied for its potential use as a therapeutic agent for the treatment of various diseases and disorders, such as cancer, Alzheimer’s disease, and Parkinson’s disease. Additionally, it has been studied for its potential use as an antioxidant and anti-inflammatory agent, as well as its potential to act as a neurotransmitter modulator. It has also been studied for its potential use as an insecticide and herbicide, as well as its potential to act as an inhibitor of certain enzymes.
Mechanism of Action
The exact mechanism of action of 2E-3-DMPT-1-2T is not yet fully understood. However, it is believed to act by binding to certain proteins in the body, such as the dopamine receptor, and thereby modulating the activity of these proteins. Additionally, it is believed to act by binding to certain enzymes, such as acetylcholinesterase, and thereby inhibiting their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2E-3-DMPT-1-2T have yet to be fully elucidated. However, it is believed to have a variety of effects, such as its potential to act as an antioxidant and anti-inflammatory agent, as well as its potential to act as a neurotransmitter modulator. Additionally, it is believed to have an effect on certain enzymes, such as acetylcholinesterase, and thereby inhibiting their activity.
Advantages and Limitations for Lab Experiments
The advantages of using 2E-3-DMPT-1-2T in lab experiments include its solubility in organic solvents and its ability to bind to certain proteins and enzymes. Additionally, it has a relatively low toxicity, making it relatively safe to use in laboratory experiments. However, there are some limitations to using 2E-3-DMPT-1-2T in laboratory experiments, such as its relatively low purity (95%) and its limited availability.
Future Directions
In order to further the research on 2E-3-DMPT-1-2T, there are a variety of future directions that could be explored. For example, further research could be conducted to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in medicine, biochemistry, and pharmacology. Additionally, further research could be conducted to explore its potential use as an insecticide and herbicide, as well as its potential to act as an inhibitor of certain enzymes. Finally, further research could be conducted to explore its potential to act as an antioxidant and anti-inflammatory agent, as well as its potential to act as a neurotransmitter modulator.
Synthesis Methods
2E-3-DMPT-1-2T can be synthesized by a variety of methods. One method involves the reaction of 2-thienylacetic acid with 2,5-dimethoxyphenylboronic acid in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction proceeds through a Williamson ether synthesis to form 2E-3-DMPT-1-2T. Another method involves the reaction of 2-thienylacetic acid with 2,5-dimethoxyphenylmagnesium bromide in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction proceeds through a Grignard reaction to form 2E-3-DMPT-1-2T.
properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c1-17-12-6-8-14(18-2)11(10-12)5-7-13(16)15-4-3-9-19-15/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIDTVASTJJROF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386888 |
Source


|
| Record name | 3-(2,5-dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one | |
CAS RN |
364754-41-6 |
Source


|
| Record name | 3-(2,5-dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine hydrobromide; 95%](/img/structure/B6351942.png)











